Epiduo
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Overview
Description
A pharmaceutical preparation of adapalene and benzoyl peroxide that is used as a DERMATOLOGIC AGENT for the topical treatment of ACNE.
Scientific Research Applications
Efficacy in Acne Treatment
Adapalene 0.1% and benzoyl peroxide 2.5% (Epiduo®) is a topical combination gel developed for treating acne. It's proven effective in managing moderate inflammatory acne, particularly in adolescents and young adults. Its efficacy and patient adherence were validated under clinical practice conditions, confirming its role as a reliable acne treatment (Gollnick et al., 2015).
Pediatric Acne Treatment
A clinical trial emphasized the safety and effectiveness of this compound gel for treating acne vulgaris in the pediatric population, especially preadolescents. This study highlights its application as a safe treatment option for younger age groups facing acne issues (Samalonis, 2012).
Comparison with Other Acne Treatments
A study compared the tolerability and irritation potential of this compound Gel with other topical acne treatments. This research provides insights into its relative effectiveness and skin response compared to alternatives like Duac® Gel, Acanya® Gel, and Aczone® Gel (Grove, Zerweck, & Gwazdauskas, 2013).
Pharmacologic Properties
The therapeutic efficacy and tolerability of this compound gel in the treatment of acne vulgaris were extensively reviewed. It offers a comprehensive look into its pharmacological aspects, effectiveness in various acne severities, and onset of action in comparison to individual components or other combinations (Keating, 2011).
Properties
CAS No. |
1194805-81-6 |
---|---|
Molecular Formula |
C42H38O7 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid;benzoyl benzenecarboperoxoate |
InChI |
InChI=1S/C28H28O3.C14H10O4/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);1-10H |
InChI Key |
UXWMHYHGBDEQJF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |
1194805-81-6 | |
Synonyms |
Adapalene - Benzoyl Peroxide Drug Combination Adapalene Benzoyl Peroxide Drug Combination Adapalene, Benzoyl Peroxide Drug Combination Adapalene-Benzoyl Peroxide Drug Combination Epiduo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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